Ethinylestradiol sulfate-D4
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Overview
Description
Ethinylestradiol sulfate-D4 is a deuterated form of ethinylestradiol sulfate, which is a synthetic estrogen ester. This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of ethinylestradiol sulfate in various biological and environmental samples . The deuterium labeling helps in distinguishing the compound from its non-labeled counterpart during mass spectrometric analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethinylestradiol sulfate-D4 involves the deuteration of ethinylestradiol followed by sulfation. The deuteration process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions. The sulfation process involves the reaction of deuterated ethinylestradiol with sulfuric acid or its derivatives to form the sulfate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency. The production process is optimized for high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Ethinylestradiol sulfate-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert the compound back to its parent alcohol form.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed
Oxidation: Hydroxylated derivatives of this compound.
Reduction: Ethinylestradiol-D4.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethinylestradiol sulfate-D4 is widely used in scientific research for various applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of ethinylestradiol sulfate in complex mixtures.
Biology: Employed in studies investigating the metabolism and pharmacokinetics of ethinylestradiol sulfate.
Medicine: Used in clinical research to monitor the levels of ethinylestradiol sulfate in patients undergoing hormone therapy.
Industry: Applied in environmental studies to assess the presence and impact of ethinylestradiol sulfate in water bodies
Mechanism of Action
Ethinylestradiol sulfate-D4 exerts its effects by mimicking the action of natural estrogens. It binds to estrogen receptors in various tissues, leading to the activation of estrogen-responsive genes. This binding results in a range of physiological effects, including the regulation of reproductive functions and secondary sexual characteristics .
Comparison with Similar Compounds
Similar Compounds
Ethinylestradiol: The non-sulfated form of the compound, widely used in oral contraceptives.
Ethinylestradiol glucuronide: Another metabolite of ethinylestradiol, formed via glucuronidation.
Estradiol: A natural estrogen with similar biological effects but different pharmacokinetics.
Uniqueness
Ethinylestradiol sulfate-D4 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The deuterium atoms make it easily distinguishable from non-labeled compounds, allowing for precise quantification in mass spectrometric analyses. This feature is particularly valuable in pharmacokinetic and environmental studies where accurate measurement of ethinylestradiol sulfate levels is crucial .
Properties
Molecular Formula |
C20H24O5S |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17R)-2,4,16,16-tetradeuterio-17-ethynyl-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C20H24O5S/c1-3-20(21)11-9-18-17-6-4-13-12-14(25-26(22,23)24)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21H,4,6,8-11H2,2H3,(H,22,23,24)/t16-,17-,18+,19+,20+/m1/s1/i5D,11D2,12D |
InChI Key |
WLGIWVFFGMPRLM-LJEVPYBISA-N |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC([C@]4(C#C)O)([2H])[2H])C)C(=C1OS(=O)(=O)O)[2H] |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O |
Origin of Product |
United States |
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